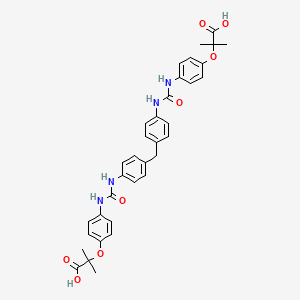

2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(azanediyl))bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including phenylene, azanediyl, oxomethylene, and methylpropanoic acid groups . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups present . Detailed structural analysis would require techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present . For example, the azanediyl groups might be involved in reactions with electrophiles, while the methylpropanoic acid groups could potentially undergo reactions typical of carboxylic acids.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents.Applications De Recherche Scientifique

Green Chemistry Applications

Research on compounds with similar complexity often explores their synthesis and applications within the realm of green chemistry. For example, Gu et al. (2009) developed a practical method for synthesizing 5,5′-Methylene-bis(benzotriazole), emphasizing efficiency and environmental friendliness. This underscores the importance of developing sustainable chemical processes for complex molecules (Gu et al., 2009).

Organic Optoelectronics

Complex organic molecules, particularly those based on the BODIPY platform, have seen significant interest for their use in organic optoelectronics, including OLEDs. Squeo and Pasini (2020) review the structural design and synthesis of BODIPY-based materials, highlighting their potential as 'metal-free' infrared emitters in OLED devices (Squeo & Pasini, 2020).

Flame Retardants

The search for halogen-free flame retardants has led to the exploration of phosphorus-based compounds. Levchik and Weil (2006) discuss the application of such compounds in polymeric materials, indicating a shift towards safer and more environmentally friendly flame retardants (Levchik & Weil, 2006).

Antioxidant Capacity Assays

The antioxidant capacity of compounds can be assessed using various assays, including the ABTS/PP decolorization assay. Ilyasov et al. (2020) discuss the reaction pathways underlying this assay, providing insights into the antioxidant properties of complex molecules (Ilyasov et al., 2020).

Catalytic Applications

Complex molecules often serve as catalysts in synthetic chemistry. Cadierno, Gamasa, and Gimeno (2004) review the catalytic applications of Group 8 half-sandwich complexes, illustrating the versatility and reactivity of complex organometallic compounds (Cadierno, Gamasa, & Gimeno, 2004).

Scintillation Properties

Plastic scintillators, including those based on polymethyl methacrylate, play a crucial role in radiation detection. Salimgareeva and Kolesov (2005) explore the scintillation properties of such materials, highlighting the importance of luminescent dyes in enhancing their performance (Salimgareeva & Kolesov, 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O8/c1-34(2,30(40)41)46-28-17-13-26(14-18-28)38-32(44)36-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)37-33(45)39-27-15-19-29(20-16-27)47-35(3,4)31(42)43/h5-20H,21H2,1-4H3,(H,40,41)(H,42,43)(H2,36,38,44)(H2,37,39,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZKWCAOPCLPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)

![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2507985.png)